

Unveiling the Spectroscopic Signature of Tenacissoside E: A Technical Guide

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Compound of Interest		
Compound Name:	Tenacissoside E	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Tenacissoside E**, a C21 steroidal glycoside isolated from Marsdenia tenacissima. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed repository of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols for its isolation and characterization.

Tenacissoside E, also referred to as marstenacisside E in some literature, possesses a molecular formula of C₄₃H₆₄O₁₅ as determined by high-resolution mass spectrometry. Its structure has been elucidated through extensive spectroscopic analysis, primarily utilizing ¹H NMR, ¹³C NMR, and Fast Atom Bombardment Mass Spectrometry (FABMS).

Mass Spectrometry Data

High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) analysis of **Tenacissoside E** provided a quasi-molecular ion peak that was crucial in determining its elemental composition.

Ion	m/z (Observed)	m/z (Calculated)	Molecular Formula
[M+Na]+	847.4141	847.4143	C43H64O15Na





Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural framework of **Tenacissoside E**, including its steroidal aglycone and sugar moieties, was meticulously mapped out using one-dimensional and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, recorded in pyridine-d₅.

1H NMR Spectroscopic Data (500 MHz, C5D5N)

Position	δH (ppm)	Multiplicity	J (Hz)
Aglycone			
3	3.75	m	
11	5.86	dd	10.0, 5.0
12	5.31	d	5.0
18-CH₃	1.45	S	
19-CH₃	1.15	S	
21-CH ₃	2.29	S	
Tigloyl Group	_		
3'	7.11	q	7.0
4'-СНз	1.81	d	7.0
5'-CH₃	1.83	S	
Sugar Moieties			
Ole-1'	4.88	dd	9.5, 1.5
Cym-1"	4.81	d	8.0
The-1"'	5.25	d	8.0

¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)



Position	δС (ррт)	Position	δC (ppm)
Aglycone	Tigloyl Group		
1	38.1	1'	167.5
2	29.5	2'	128.6
3	78.1	3'	138.8
4	35.1	4'	14.5
5	38.5	5'	12.1
6	28.1	Sugar Moieties	_
7	31.5	Oleandrose	
8	80.1	1'	97.4
9	45.1	2'	75.1
10	41.5	3'	78.5
11	75.5	4'	71.5
12	81.1	5'	68.5
13	55.1	6'	18.5
14	85.5	Cymarose	
15	36.1	1"	102.1
16	25.1	2"	82.1
17	62.1	3"	76.1
18	15.1	4"	75.5
19	22.5	5"	69.1
20	210.1	6"	18.1
21	31.1	Thevetose	
1'''	101.5		_
		_	



2""	81.5
3""	75.8
4'''	83.1
5"'	67.5
6'''	18.8

Experimental ProtocolsIsolation of Tenacissoside E

The dried and powdered stems of Marsdenia tenacissima were subjected to extraction with 95% ethanol. The resulting extract was then partitioned successively with petroleum ether, chloroform, and n-butanol. The n-butanol fraction, rich in glycosides, was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure **Tenacissoside E**.

Spectroscopic Analysis

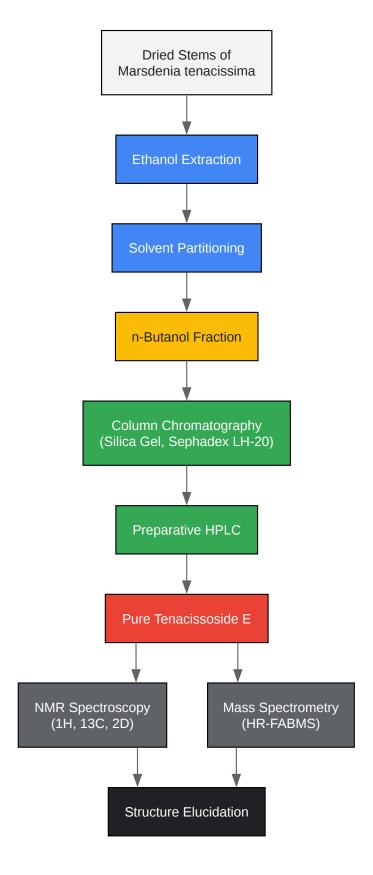
NMR spectra were acquired on a Bruker AV-500 spectrometer. 1 H NMR spectra were recorded at 500 MHz and 13 C NMR spectra at 125 MHz. Chemical shifts are reported in parts per million (ppm) using the solvent peak (pyridine- d_5 : δ H 8.74, 7.58, 7.22; δ C 150.35, 135.91, 123.87) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass spectral data were obtained using a VG AutoSpec-3000 FAB mass spectrometer.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Tenacissoside E**.





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Caption: Workflow for the isolation and structural elucidation of **Tenacissoside E**.







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